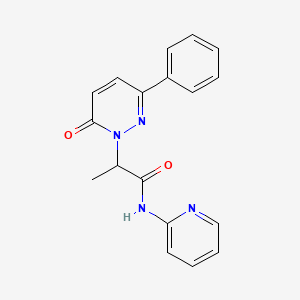

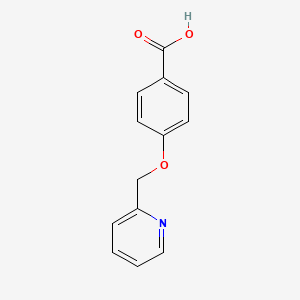

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Pyridopyridazine derivatives, including compounds structurally related to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide, have been extensively studied for their synthesis and wide range of biological activities. These activities include antitumor, antibacterial, analgesic, and diuretic properties. Pyridopyridazine derivatives have been identified as selective inhibitors for phosphodiesterase 5 and 4, showcasing their potential in targeting specific molecular pathways. Furthermore, their role as novel GABA-A receptor benzodiazepine binding site ligands indicates their utility in neurological research and potential therapeutic applications. The exploration of these compounds as biodegradable agrochemicals, due to their molluscicidal activity, presents an environmentally friendly approach to pest management in agriculture (Wojcicka & Nowicka-Zuchowska, 2018).

Mechanisms of Action and Resistance

The investigation into the mechanisms of action and resistance patterns of drugs is crucial for understanding their efficacy and long-term viability. For instance, praziquantel, a well-studied compound, highlights the importance of molecular targeting and resistance management. It targets schistosome calcium ion channels, offering insights into the potential action mechanisms of related compounds. Although not directly related to this compound, understanding the interaction of drugs with specific molecular targets can guide the development of novel therapeutic agents with improved efficacy and reduced resistance risks (Doenhoff, Cioli, & Utzinger, 2008).

Chemical Inhibitors and Drug Interactions

The role of chemical inhibitors in modulating enzyme activity is another area of interest. Compounds that inhibit cytochrome P450 isoforms in human liver microsomes demonstrate the complexity of drug interactions and the importance of selectivity in drug design. Such studies are pertinent for understanding how structurally related compounds might interact with enzymes and influence drug metabolism, potentially leading to the development of drugs with specific target actions and minimal adverse interactions (Khojasteh et al., 2011).

Propiedades

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-13(18(24)20-16-9-5-6-12-19-16)22-17(23)11-10-15(21-22)14-7-3-2-4-8-14/h2-13H,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQFPVZZZIKPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=N1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)

![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)

![[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2998206.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2998207.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2998209.png)

![4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2998211.png)